molecular formula C11H9ClN2O4S B4046193 N-(5-chloro-2-hydroxyphenyl)-2-(2-hydroxy-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

N-(5-chloro-2-hydroxyphenyl)-2-(2-hydroxy-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Cat. No.: B4046193
M. Wt: 300.72 g/mol
InChI Key: FKZKILQRORLFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-hydroxyphenyl)-2-(2-hydroxy-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a synthetic organic compound. It features a chlorinated phenol group and a thiazole ring, which are common motifs in medicinal chemistry. Compounds with these structures often exhibit significant biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-(2-hydroxy-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Acylation Reaction: The thiazole intermediate is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamide group.

    Chlorination and Hydroxylation: The phenol group is chlorinated using reagents like thionyl chloride, followed by hydroxylation using a suitable base.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for yield and purity, and ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and thiazole moieties.

    Reduction: Reduction reactions can target the carbonyl group in the thiazole ring.

    Substitution: The chlorine atom in the phenol ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of quinones or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenols or thiazoles.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(2-hydroxy-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can:

    Inhibit Enzymes: By binding to the active site or allosteric sites.

    Interact with DNA: By intercalating between base pairs or binding to the minor groove.

    Modulate Receptors: By acting as agonists or antagonists.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-hydroxyphenyl)acetamide: Lacks the thiazole ring.

    2-(2-hydroxy-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide: Lacks the chlorinated phenol group.

Uniqueness

N-(5-chloro-2-hydroxyphenyl)-2-(2-hydroxy-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is unique due to the combination of a chlorinated phenol group and a thiazole ring, which can confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O4S/c12-5-1-2-7(15)6(3-5)13-9(16)4-8-10(17)14-11(18)19-8/h1-3,8,15H,4H2,(H,13,16)(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZKILQRORLFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)CC2C(=O)NC(=O)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-hydroxyphenyl)-2-(2-hydroxy-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-hydroxyphenyl)-2-(2-hydroxy-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 3
N-(5-chloro-2-hydroxyphenyl)-2-(2-hydroxy-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 4
N-(5-chloro-2-hydroxyphenyl)-2-(2-hydroxy-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-chloro-2-hydroxyphenyl)-2-(2-hydroxy-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 6
N-(5-chloro-2-hydroxyphenyl)-2-(2-hydroxy-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.